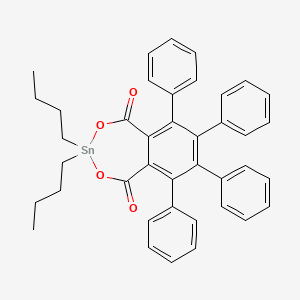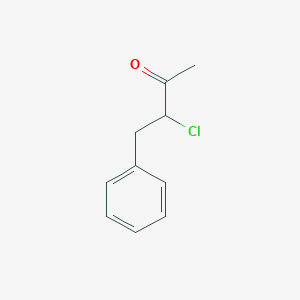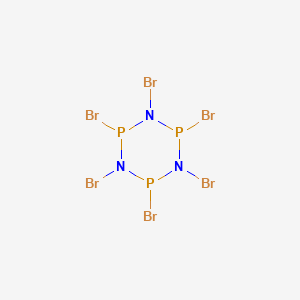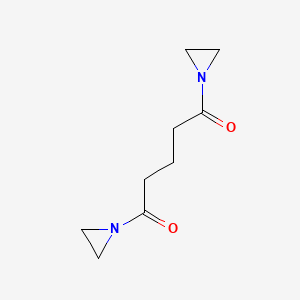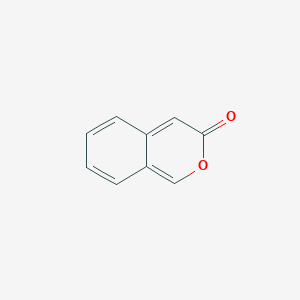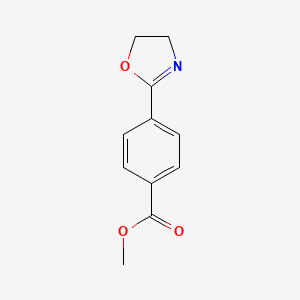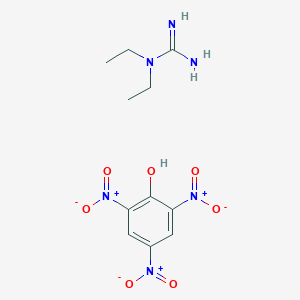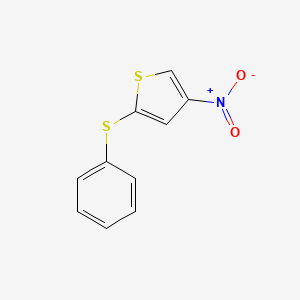![molecular formula C4H8ClN3S B14708195 [(Z)-1-chloropropan-2-ylideneamino]thiourea CAS No. 20953-14-4](/img/structure/B14708195.png)
[(Z)-1-chloropropan-2-ylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-1-chloropropan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-chloropropan-2-ylideneamino]thiourea typically involves the reaction of 1-chloropropan-2-one with thiourea under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain the optimal conditions for the reaction. The product is then purified through filtration and recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-1-chloropropan-2-ylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
[(Z)-1-chloropropan-2-ylideneamino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of [(Z)-1-chloropropan-2-ylideneamino]thiourea involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound of the thiourea class, known for its versatility in organic synthesis.
Selenourea: Similar to thiourea but contains selenium instead of sulfur, offering different chemical properties.
Isothiourea: A tautomeric form of thiourea with distinct reactivity.
Uniqueness
[(Z)-1-chloropropan-2-ylideneamino]thiourea is unique due to the presence of the chlorine atom and the Z-configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
20953-14-4 |
|---|---|
Molekularformel |
C4H8ClN3S |
Molekulargewicht |
165.65 g/mol |
IUPAC-Name |
[(Z)-1-chloropropan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C4H8ClN3S/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3- |
InChI-Schlüssel |
AOTITIIVLMHZPE-CLTKARDFSA-N |
Isomerische SMILES |
C/C(=N/NC(=S)N)/CCl |
Kanonische SMILES |
CC(=NNC(=S)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


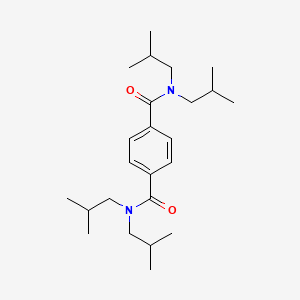
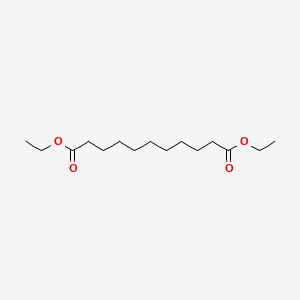
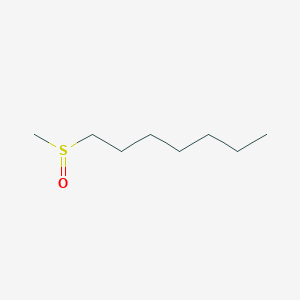
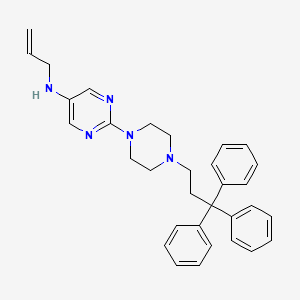
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)
